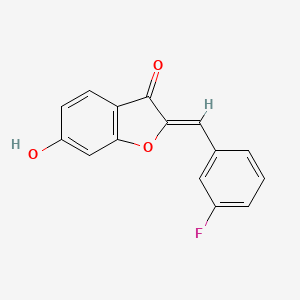

3-乙酰氨基-5-氟-1H-吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

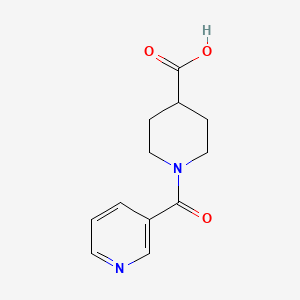

3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid is a compound that can be associated with the synthesis of biologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for the synthesis and analysis of 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds often involves the use of starting materials such as L-serine, as seen in the diastereoselective synthesis of a functionalized cyclohexene skeleton of GS4104 . This process utilizes ring-closing metathesis and diastereoselective Grignard reactions, which could potentially be adapted for the synthesis of 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid. Additionally, the synthesis of cyclohexene derivatives from Diels–Alder cycloadducts has been reported, which may offer a pathway for constructing the indole ring system characteristic of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been characterized by crystallography, revealing specific dihedral angles and hydrogen-bonded dimer formations . These structural insights are crucial for understanding the molecular geometry and potential intermolecular interactions of 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid.

Chemical Reactions Analysis

The aza-Friedel-Crafts reaction is a key transformation in the synthesis of indole derivatives, as demonstrated by the carboxylic acid-catalyzed three-component reactions in water . This method could be employed to introduce the acetylamino group at the 3-position of an indole ring, which is relevant to the target compound. The ability to transform aza-Friedel-Crafts products into various 3-substituted indoles suggests a versatile approach to synthesizing 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid are not directly discussed in the provided papers, the properties of structurally similar compounds can offer some insights. For instance, the solubility, crystallinity, and hydrogen bonding potential of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid provide a basis for predicting the behavior of the target compound in various environments . The synthesis methods and molecular structures discussed in the papers suggest that 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid would exhibit similar properties, such as solubility in polar solvents and the potential for hydrogen bonding.

科学研究应用

化学合成中的应用

- 衍生物制备: 从1-丙基-1H-吲哚-2-羧酸合成的吲哚衍生物,如与草酰氯和不同的二级胺反应合成的那些,由于其抗菌和抗真菌活性,显示出在治疗应用中具有重要潜力。这些衍生物的合成突显了吲哚化合物如3-乙酰氨基-5-氟-1H-吲哚-2-羧酸在创造潜在生物活性分子方面的化学多样性(Raju et al., 2015)。

- 氟乙酰化技术: 研究吲哚的氟乙酰化,利用氟化乙酸合成氟甲基吲哚-3-基酮,展示了修改吲哚结构以用于不同应用的先进方法。这个过程强调了3-乙酰氨基-5-氟-1H-吲哚-2-羧酸类似物在无催化剂条件下合成复杂分子中的作用(Yao et al., 2016)。

生物学和药理学研究

- 抗病毒特性: 从吲哚化合物合成的新型取代的5-羟基-2-氨甲基-1H-吲哚-3-羧酸及其衍生物,对诸如牛病毒性腹泻病毒(BVDV)、丙型肝炎病毒(HCV)和甲型流感病毒等病毒表现出抗病毒特性。这凸显了吲哚衍生物在抗病毒药物开发中的潜力(Ivachtchenko et al., 2015)。

- 抗癌和抗微生物活性: 从3-[N, N-二烷胺(酮)乙酰]-1-丙基-1H-吲哚-2-羧酸合成的吲哚衍生物表现出显著的抗菌和适度的抗真菌活性,暗示了它们在开发新的抗微生物药剂方面的潜力。此外,该组化合物中的一些化合物显示出有希望的抗癌活性,表明它们在癌症研究和治疗中的潜在用途(Raju et al., 2015)。

光物理学和材料科学

- 荧光研究: 特别是从β-溴代脱氨基酸合成的吲哚衍生物展示出显著的荧光特性,使它们成为科学研究中荧光探针的候选物。这些化合物对不同溶剂和离子(如氟化物)的响应突显了它们在传感和材料科学应用中的潜力(Pereira et al., 2010)。

未来方向

The compound and its derivatives have shown potential in the field of medicine and chemical research. For instance, it has been used in proteomics research and in the synthesis of compounds with anticancer activity . These areas could be potential future directions for research involving “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid”.

属性

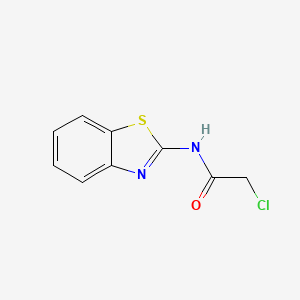

IUPAC Name |

3-acetamido-5-fluoro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-5(15)13-9-7-4-6(12)2-3-8(7)14-10(9)11(16)17/h2-4,14H,1H3,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYULBACYOKFNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)